[(2-Bromophenyl)methyl](tert-butyl)amine hydrochloride
Description
Chemical Name: (2-Bromophenyl)methylamine hydrochloride CAS No.: 1171843-55-2 Molecular Formula: C₁₁H₁₅BrClN Molecular Weight: 276.60 g/mol Structure: Features a tert-butyl group and a 2-bromobenzyl substituent bonded to a secondary amine, with a hydrochloride counterion. Applications: Primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Evidence indicates its role in transition metal-free catalytic reductions and as a precursor for bioactive molecules .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUJVRSMGQWTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with tert-butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of (2-Bromophenyl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylmethylamine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenylmethylamines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of phenylmethylamine.
Scientific Research Applications
(2-Bromophenyl)methylamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in Suzuki–Miyaura coupling reactions.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Substituent Variations: Bromophenyl and Tert-Butyl Groups
The tert-butyl group and bromophenyl moiety significantly influence the compound’s steric bulk, solubility, and reactivity. Below is a comparison with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield | Applications | References |
|---|---|---|---|---|---|---|
| (2-Bromophenyl)methylamine hydrochloride | C₁₁H₁₅BrClN | 276.60 | tert-butyl, 2-bromobenzyl | Not reported | Synthetic intermediate | |
| (2-Bromophenyl)(phenyl)methylamine hydrochloride | C₁₄H₁₅BrClN | 312.64 | methyl, phenyl, 2-bromobenzyl | Not reported | Life science research | |
| (2-Bromophenyl)methanamine hydrochloride | C₇H₇BrClN | 204.50 | 2-bromobenzyl (primary amine) | 82% | Catalytic reduction intermediate | |
| tert-Butyl-(2-chloro-phenyl)-amine | C₁₀H₁₄ClN | 183.68 | tert-butyl, 2-chlorophenyl | 78–100% | Pharmaceutical intermediate | |
| Bis(2-bromobenzyl)amine hydrochloride | C₁₄H₁₄Br₂ClN | 403.54 | Two 2-bromobenzyl groups | Not reported | Organic synthesis | |
| 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride | C₉H₁₀BrClFN | 290.51 | 4-bromophenyl, fluoroethyl | Not reported | Not specified |
Key Differences in Physicochemical Properties
- Halogen Influence : Bromine’s higher atomic weight and polarizability enhance van der Waals interactions compared to chlorine analogs, affecting solubility and crystallinity .
- Melting Points : Bis(2-bromobenzyl)amine hydrochloride (165–168°C) exhibits a higher melting point than the target compound, likely due to symmetrical molecular packing .
Biological Activity
(2-Bromophenyl)methylamine hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential applications based on various studies and findings.
The compound is known to interact with various enzymes and proteins, influencing their activity through mechanisms such as inhibition or activation. Its interactions can lead to alterations in enzyme conformation and metabolic pathways, making it a valuable subject for pharmacological research.
Table 1: Summary of Biochemical Interactions
| Interaction Type | Description |
|---|---|
| Enzyme Inhibition | Interacts with enzymes, potentially inhibiting their activity. |
| Receptor Binding | May bind to specific receptors, modulating signaling pathways. |
| Metabolic Pathway Influence | Affects enzymes in metabolic pathways, altering metabolite levels. |
2. Cellular Effects
Research indicates that (2-Bromophenyl)methylamine hydrochloride can influence cellular processes by modulating signaling pathways and gene expression. For instance, it has been shown to affect the proliferation of various cell types, suggesting potential applications in cancer research.
Case Study: Cellular Proliferation Inhibition
In a study examining the effects on cancer cell lines, the compound demonstrated significant inhibition of cell growth at specific concentrations. This effect was attributed to its ability to interfere with key signaling pathways involved in cell cycle regulation.
The compound's mechanism of action involves binding to specific biomolecules, leading to changes in their activity. This can result in various outcomes, including:
- Enzyme Activation/Inhibition : Depending on the target enzyme, the compound may enhance or reduce enzymatic activity.
- Gene Expression Modulation : Alters transcriptional activity of genes involved in critical cellular functions.
4. Temporal and Dosage Effects
The biological activity of (2-Bromophenyl)methylamine hydrochloride varies over time and with dosage:
- Stability : The compound remains stable under certain laboratory conditions but may degrade over time, affecting its long-term efficacy.
- Dosage Response : Lower doses may yield beneficial effects on cellular metabolism, while higher doses can lead to toxicity and cell death.
Table 2: Dosage Effects in Animal Models
| Dosage Range | Observed Effect |
|---|---|
| Low (1-10 mg/kg) | Enhanced enzyme activity |
| Moderate (10-50 mg/kg) | No significant adverse effects observed |
| High (>50 mg/kg) | Induction of cell damage |
5. Metabolic Pathways and Transport
(2-Bromophenyl)methylamine hydrochloride plays a role in various metabolic pathways by interacting with enzymes that regulate metabolic flux. Its transport within cells is mediated by specific transporters that influence its localization and biological effect.
6. Research Applications
The compound has potential applications across several fields:
- Pharmaceutical Development : Its properties make it suitable for developing drugs targeting specific biological pathways.
- Chemical Synthesis : Used as a building block in organic synthesis, particularly in creating other pharmaceutical intermediates.
7. Comparison with Similar Compounds
The biological activity of (2-Bromophenyl)methylamine hydrochloride can be compared with structurally similar compounds:
Table 3: Comparison with Analogous Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (2-Chlorophenyl)methylamine hydrochloride | Chlorine vs. Bromine | Similar but less potent |
| (2-Fluorophenyl)methylamine hydrochloride | Fluorine substitution | Reduced receptor binding |
| (2-Iodophenyl)methylamine hydrochloride | Iodine substitution | Enhanced lipophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
